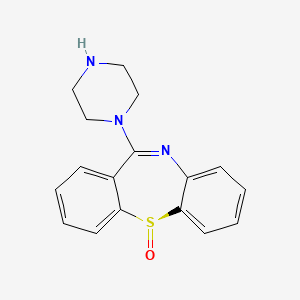![molecular formula C41H65N9O13 B12083957 [4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12083957.png)
[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-PEG4-VC-PAB-DMEA is a cleavable antibody-drug conjugate (ADC) linker that incorporates a Maleimide moiety. This compound is primarily used in the synthesis of antibody-drug conjugates, which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mal-PEG4-VC-PAB-DMEA is synthesized through a series of chemical reactions that involve the incorporation of a Maleimide group. The synthetic route typically involves the following steps:
Activation of PEG4: Polyethylene glycol (PEG4) is activated to introduce functional groups that can react with other molecules.
Coupling with VC-PAB: The activated PEG4 is then coupled with valine-citrulline (VC) and para-aminobenzyl (PAB) spacers.
Incorporation of DMEA: Finally, the cytotoxic agent DMEA is attached to the linker.
Industrial Production Methods
Industrial production of Mal-PEG4-VC-PAB-DMEA involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Mal-PEG4-VC-PAB-DMEA undergoes several types of chemical reactions, including:
Cleavage Reactions: The linker is designed to be cleavable, allowing the release of the cytotoxic agent upon reaching the target site.
Substitution Reactions: The Maleimide group can undergo substitution reactions with thiol groups on antibodies.
Common Reagents and Conditions
Cleavage Reactions: Typically involve proteolytic enzymes or acidic conditions.
Substitution Reactions: Often carried out in aqueous buffers at physiological pH.
Major Products
The major products formed from these reactions include the released cytotoxic agent (DMEA) and the cleaved linker components .
Applications De Recherche Scientifique
Mal-PEG4-VC-PAB-DMEA has a wide range of scientific research applications:
Chemistry: Used in the synthesis of antibody-drug conjugates.
Biology: Studied for its role in targeted drug delivery systems.
Medicine: Applied in cancer therapy to deliver cytotoxic drugs specifically to cancer cells.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mécanisme D'action
Mal-PEG4-VC-PAB-DMEA functions as a cleavable linker in antibody-drug conjugates. The Maleimide group reacts with thiol groups on antibodies, forming a stable bond. Upon reaching the target site, the linker is cleaved by proteolytic enzymes or acidic conditions, releasing the cytotoxic agent DMEA. This targeted delivery minimizes damage to healthy cells and enhances the therapeutic efficacy of the drug .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mal-PEG4-VC-PAB-DMEA-PNU-159682: Another ADC linker that includes the cytotoxic agent PNU-159682.
Val-cit-PAB-OH: A cleavable ADC linker used in similar applications.
Uniqueness
Mal-PEG4-VC-PAB-DMEA is unique due to its specific combination of a Maleimide group, PEG4 spacer, and the cytotoxic agent DMEA. This combination provides a balance of stability, cleavability, and efficacy, making it a valuable component in targeted cancer therapies .
Propriétés
Formule moléculaire |
C41H65N9O13 |
|---|---|
Poids moléculaire |
892.0 g/mol |
Nom IUPAC |
[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate |
InChI |
InChI=1S/C41H65N9O13/c1-29(2)37(48-34(52)14-20-59-22-24-61-26-27-62-25-23-60-21-17-44-33(51)13-18-50-35(53)11-12-36(50)54)39(56)47-32(6-5-15-45-40(42)57)38(55)46-31-9-7-30(8-10-31)28-63-41(58)49(4)19-16-43-3/h7-12,29,32,37,43H,5-6,13-28H2,1-4H3,(H,44,51)(H,46,55)(H,47,56)(H,48,52)(H3,42,45,57) |
Clé InChI |
LWZJKFNULKGJGO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate](/img/structure/B12083876.png)

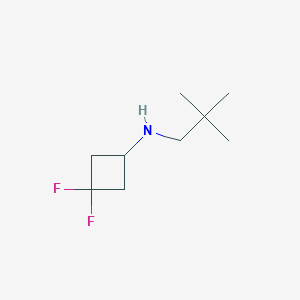
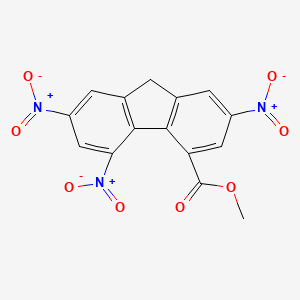
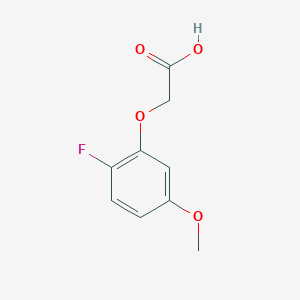


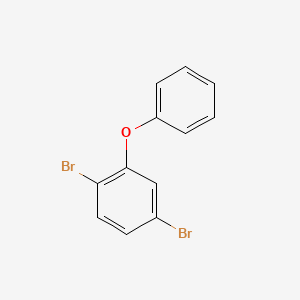

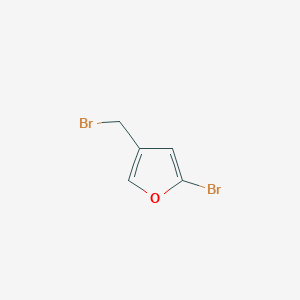
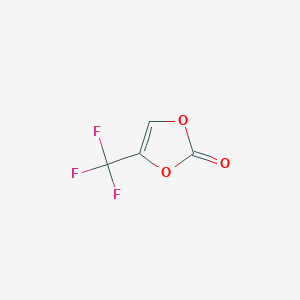
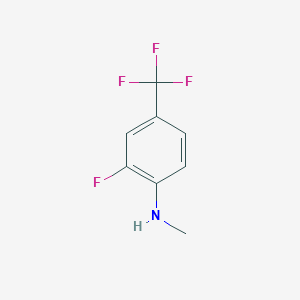
![5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12083974.png)
